molecular formula C12H18FN5 B11738843 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11738843
M. Wt: 251.30 g/mol
InChI Key: ZUBZQXASBPJCIX-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the fluoroethyl and dimethyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or tool in studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-chloroethyl)-5-methyl-1H-pyrazol-4-amine
  • N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-bromoethyl)-5-methyl-1H-pyrazol-4-amine
  • N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-iodoethyl)-5-methyl-1H-pyrazol-4-amine

Uniqueness

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Biological Activity

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a compound of significant interest due to its potential biological activities, particularly in cancer treatment and metabolic regulation. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H16F N4
Molecular Weight250.29 g/mol
CAS Number1031843-22-7
InChI KeyPYMKNYBFTGMBJN-UHFFFAOYSA-N

Antiproliferative Activity

Research indicates that compounds structurally related to this compound exhibit notable antiproliferative effects. For instance, studies on similar pyrazole derivatives have shown submicromolar activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) .

The compound's mechanism involves modulation of the mTORC1 signaling pathway and autophagy regulation. It has been observed that these pyrazole derivatives can reduce mTORC1 activity while promoting basal autophagy. This dual action disrupts autophagic flux under nutrient-replete conditions, suggesting a potential therapeutic strategy for targeting cancer cells that rely on autophagy for survival in nutrient-poor environments .

Structure-Activity Relationship (SAR)

The SAR studies of pyrazole derivatives reveal that modifications to the pyrazole ring and the introduction of various substituents significantly influence biological activity. Compounds with specific substitutions at the 4-position of the pyrazole ring have demonstrated enhanced antiproliferative properties and improved metabolic stability .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in preclinical settings:

  • Study on MIA PaCa-2 Cells : A series of pyrazole compounds were tested for their ability to inhibit cell proliferation. The most active compounds showed IC50 values in the low micromolar range and were effective in disrupting mTORC1 signaling pathways .
  • Autophagy Modulation : Research demonstrated that certain derivatives increased basal autophagy levels but inhibited autophagic flux when cells were subjected to starvation conditions. This suggests a potential for selective targeting of cancer cells while sparing normal cells .

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-9-11(7-15-17(9)3)6-14-12-8-16-18(5-4-13)10(12)2/h7-8,14H,4-6H2,1-3H3

InChI Key

ZUBZQXASBPJCIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=C(N(N=C2)CCF)C

Origin of Product

United States

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